PAT-347 sodium
Description
PAT-347 sodium is a potent type III non-competitive inhibitor of Autotaxin (ATX), an enzyme that hydrolyzes lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in fibrotic diseases, cancer, and inflammation, making ATX inhibition a therapeutic priority .
Properties
Molecular Formula |
C28H20ClF2N2NaO3S |
|---|---|
Molecular Weight |
560.9756 |
Appearance |
Solid powder |
Synonyms |
PAT-347; PAT 347; PAT347.; sodium 3-((6-chloro-7-fluoro-2-methyl-1-(2-oxo-2-(spiro[cyclopropane-1,3/'-indolin]-1/'-yl)ethyl)-1H-indol-3-yl)thio)-2-fluorobenzoate |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics of PAT-347 Sodium
- Chemical Formula : C₂₈H₂₁ClF₂N₂O₃S (MW: 538.99) .
- IC₅₀ : 0.3 nM (LPC substrate) .
- Binding Mode : Binds to the ATX hydrophobic tunnel via π–π interactions with Phe274, His251, and Phe249, and contacts Lys248, Trp254, and Trp260 .
- Mechanism: Non-competitive inhibition, blocking LPA release without affecting LPC cleavage .
Comparison with Similar Compounds
Structural and Binding Mode Differences
| Compound | IC₅₀ (nM) | Binding Mode | Key Interactions | PDB ID |
|---|---|---|---|---|
| PAT-347 | 0.3 | Type III (non-competitive) | Phe274, His251, Phe249, Lys248, Trp254/260 | 4zg7 |
| PAT-505 | 2.0 | Type III (similar to PAT-347) | Ser81, Val277 added | 5kxa |
| PAT-048 | 1.1 | Type III | Improved pharmacodynamics in vivo | N/A |
| PAT-352 | 26 | Dual binding (catalytic site + tunnel) | Phe275 amide, Tyr307 | 4zg9 |
| LM-Cpd 51 | 81 | Type III | Trp254 stacking, Phe249/Trp260/Phe274 | 5lqq |
Key Observations :
- PAT-347 exhibits the highest potency (IC₅₀ = 0.3 nM) among PharmAkea's indole derivatives due to optimal π–π interactions and tunnel occupancy .
- PAT-505 shares PAT-347’s binding residues but includes additional interactions (Ser81, Val277), likely contributing to its anti-fibrotic efficacy in NASH models despite lower potency .
- PAT-048 , though less potent in vitro (IC₅₀ = 1.1 nM), demonstrated superior in vivo activity in a bleomycin-induced dermal fibrosis model, achieving >90% ATX inhibition at 20 mg/kg .
Pharmacological and Clinical Profiles
| Compound | Plasma IC₅₀ (Human) | In Vivo Efficacy | Clinical Relevance |
|---|---|---|---|
| PAT-347 | Not reported | Structural studies dominant | Preclinical focus on binding mechanisms |
| PAT-505 | 9.7 nM | Anti-fibrotic in NASH models | Potential for metabolic disorders |
| PAT-048 | 8.9 nM | 75% ATX inhibition at 10 mg/kg (24 h) | Lead candidate for fibrosis |
| PharmAkea-Cpd A-E | <0.5 µM | Reduced blood glucose in high-fat diet mice | Metabolic disorder applications |
Key Insights :
- PAT-347’s non-competitive mechanism avoids disrupting LPC hydrolysis, making it a selective tool for studying LPA-driven pathologies .
- PAT-048 ’s superior in vivo performance suggests favorable pharmacokinetics, possibly due to enhanced bioavailability or tissue penetration .
- PharmAkea-Cpd A-E (IC₅₀ <0.5 µM) show broader metabolic effects but lower potency than PAT-347, indicating structural trade-offs for multifunctionality .
Novelty in Binding and Drug Design
- Allosteric Inhibition : PAT-347’s binding to the ATX tunnel represents a distinct strategy compared to type I/II inhibitors targeting the catalytic site. This prevents LPA release rather than blocking LPC cleavage, reducing off-target effects .
- Hybrid Inhibitors: Recent studies (e.g., Stylianaki et al.) identified compounds with mixed competitive/non-competitive modes, highlighting PAT-347’s role as a structural template for next-generation inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
